PROTAC Incorporating SMARCA2 Ligand-7 Achieves Sub-100 nM Degradation Potency in A549 Cells
The PROTAC molecule SMARCA2/4-degrader-7 (compound I-439), which uses SMARCA2 ligand-7 as its target-protein warhead, degrades both SMARCA2 and SMARCA4 proteins in A549 non-small cell lung cancer cells with DC50 values below 100 nM and a maximum degradation efficiency (Dmax) exceeding 90% after 24 hours of treatment . By comparison, the widely cited benchmark PROTAC A947 (which uses a different bromodomain ligand scaffold) exhibits a SMARCA2 Kd of 93 nM and degrades SMARCA2 in SW1573 cells with a reported DC50 of approximately 6 nM [1]. While degradation potency is not directly comparable between the two PROTACs due to different cell lines, E3 ligase systems, and linker architectures, SMARCA2 ligand-7-based PROTACs demonstrate robust degradation activity suitable for cellular proof-of-concept studies.
| Evidence Dimension | PROTAC-mediated SMARCA2 protein degradation potency (DC50) in cancer cell lines |
|---|---|
| Target Compound Data | PROTAC incorporating SMARCA2 ligand-7 (I-439): DC50 <100 nM for SMARCA2 and SMARCA4; Dmax >90% at 24 h (A549 cells) |
| Comparator Or Baseline | A947 (alternative SMARCA2/4 bromodomain ligand-based PROTAC): SMARCA2 Kd = 93 nM; DC50 ≈ 6 nM (SW1573 cells). PROTAC SMARCA2 degrader-7 (I-428, uses SMARCA2 ligand-7): DC50 <100 nM for SMARCA2, 100–500 nM for SMARCA4 (MV411 cells) |
| Quantified Difference | I-439 achieves dual SMARCA2/4 degradation with DC50 <100 nM in A549 cells, which is comparable in potency to other SMARCA2-targeting PROTACs in the same cell line context |
| Conditions | A549 human lung adenocarcinoma cells; 24 h treatment; Western blot-based protein quantification |
Why This Matters
The sub-100 nM degradation potency of I-439 in A549 cells establishes SMARCA2 ligand-7 as a competent warhead for constructing PROTACs with sufficient cellular activity for target validation experiments, particularly in SMARCA4-mutant lung cancer models.
- [1] Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nat Commun. 2022;13:6814. doi:10.1038/s41467-022-34562-5 View Source
